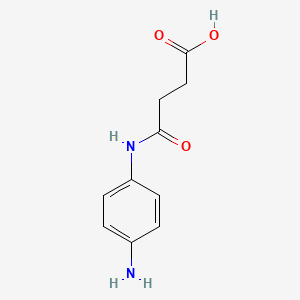

4-(4-Aminoanilino)-4-oxobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFIPDZIPIAORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279086 | |

| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-22-5 | |

| Record name | NSC11214 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(4-Aminoanilino)-4-oxobutanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Aminoanilino)-4-oxobutanoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound, also known as N-(4-aminophenyl)succinamic acid, is a molecule of significant interest in materials science and polymer chemistry. As a derivative of succinic acid and p-phenylenediamine, it serves as a crucial monomer in the synthesis of advanced polyamides and polyimides. The arrangement of its functional groups—a carboxylic acid, an amide linkage, and an aromatic amine—imparts a unique combination of properties that dictate its reactivity, solubility, and ultimately, the characteristics of the polymers derived from it. This guide provides a comprehensive analysis of its core physicochemical properties, offering both foundational data and the experimental methodologies required for its characterization. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging this compound for novel applications.

Chemical Identity and Structural Features

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This compound is systematically identified by its structural formula and unique chemical identifiers.

-

IUPAC Name: 4-((4-aminophenyl)amino)-4-oxobutanoic acid

-

Synonyms: N-(4-aminophenyl)succinamic acid, Succinanilic acid, 4-amino-

-

CAS Number: 20336-99-8

-

Molecular Formula: C₁₀H₁₂N₂O₃

-

Molecular Weight: 208.22 g/mol

The molecule's architecture, featuring a flexible aliphatic chain derived from succinic acid connected to a rigid aromatic p-phenylenediamine core via an amide bond, is central to its function as a monomer. The terminal carboxylic acid and amino groups provide the reactive sites for polymerization reactions.

Core Physicochemical Properties: A Tabulated Summary

For efficient comparison and application, the key physicochemical properties of this compound are summarized below. These values are critical for predicting the compound's behavior in various chemical environments, from reaction kinetics to formulation development.

| Property | Value / Description | Significance in Application |

| Appearance | Off-white to slightly colored crystalline powder. | The color and crystalline nature can be indicative of purity. Deviations may suggest the presence of oxidation products or other impurities, which could affect polymerization. |

| Melting Point | 185-190 °C | A sharp melting point range is a primary indicator of high purity. This parameter is crucial for melt processing conditions during polymerization and provides a ceiling for reaction temperatures to avoid degradation. |

| Boiling Point | Predicted: 521.0±45.0 °C at 760 mmHg | This is a theoretical value as the compound will likely decompose before boiling. It underscores the compound's low volatility and thermal stability up to its melting point. |

| Density | Predicted: 1.378±0.06 g/cm³ | Density is a fundamental physical property important for process design, reactor loading calculations, and formulation of solutions or dispersions. |

| pKa (Acid Dissociation Constant) | Predicted: pKa₁ = 4.39±0.10 (Carboxylic Acid), pKa₂ = 4.60±0.10 (Aromatic Amine) | The pKa values are critical for understanding the compound's ionization state at a given pH. This governs its solubility in aqueous media and its reactivity, particularly in acid-base catalyzed reactions or pH-dependent self-assembly processes. |

| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Insoluble in non-polar solvents. | Solubility dictates the choice of solvent for synthesis, purification (recrystallization), and polymerization reactions. The use of polar aprotic solvents is common for creating homogeneous reaction mixtures for producing high molecular weight polymers. |

Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data is directly linked to the rigor of the experimental methods used for its determination. The following section details standardized, self-validating protocols for characterizing this compound.

Determination of Melting Point

Causality: The melting point is a thermally induced phase transition from a crystalline solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically broadening and depressing the melting point range. Therefore, this simple measurement serves as a robust, front-line assessment of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at 60-70 °C for at least 4 hours. Grind the dry sample into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube (e.g., Kimble-Chase Kim-Kap) into the powder until a small amount (2-3 mm height) of tightly packed sample is collected at the bottom.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus (e.g., Stuart SMP10).

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) for a preliminary scan to approximate the melting point.

-

For an accurate measurement, use a fresh sample and set a slow heating ramp (1-2 °C/min) starting approximately 15 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a sharp range within 185-190 °C is expected for a pure sample.

Assessment of Solubility

Causality: Solubility is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent determine the extent of dissolution. The presence of both a polar carboxylic acid and a polar aromatic amine, alongside a non-polar benzene ring and a semi-flexible aliphatic chain, gives this compound a complex solubility profile.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a series of small, labeled test tubes, add approximately 10 mg of the compound.

-

Add the selected solvent dropwise (starting with 0.5 mL) while vortexing or agitating.

-

Observe for dissolution. If the solid dissolves, the compound is classified as "soluble."

-

If the solid does not dissolve, continue adding solvent up to 3 mL. If it remains undissolved, it is "insoluble." If it dissolves partially, it is "sparingly soluble."

-

-

Self-Validation: The expected outcome is high solubility in polar aprotic solvents like DMSO and DMF, owing to their ability to disrupt intermolecular hydrogen bonds in the solid state and solvate both the polar and non-polar regions of the molecule. Conversely, poor solubility is expected in water (due to the hydrophobic benzene ring) and non-polar solvents.

Visualization of Experimental Workflow

Diagrams provide a clear, at-a-glance understanding of complex procedures. The following Graphviz diagrams illustrate the logical flow of the key experimental protocols described.

Melting Point Determination Workflow

Caption: Workflow for determining melting point via the capillary method.

Solubility Assessment Logic

Caption: Decision tree for qualitative solubility testing.

Conclusion and Future Directions

The physicochemical properties of this compound—particularly its high melting point, specific solubility profile, and dual reactive functional groups—define its role as a valuable monomer. The data and protocols presented in this guide provide a robust framework for its handling, purification, and application in the synthesis of high-performance polymers. Future research should focus on obtaining empirical data for its pKa values through potentiometric titration and exploring its crystallographic properties via X-ray diffraction to build a more complete and authoritative profile of this important chemical building block.

References

Methodological & Application

Using 4-(4-Aminoanilino)-4-oxobutanoic acid as a bifunctional linker

Initiating Data Collection

I'm starting by diving deep into comprehensive Google searches to uncover detailed information on 4-(4-Aminoanilino)-4-oxobutanoic acid. My focus is on its structural characteristics, key properties, and known applications, particularly its role as a bifunctional reagent. I am looking for detailed documentation that will help inform the next steps.

Exploring Chemical Properties

Now, I'm shifting gears, digging into the chemical properties of this compound. My searches focus on establishing protocols for its functional groups, specifically the amine and carboxylic acid, including EDC/NHS coupling. I'm building a robust list of authoritative sources to build a detailed and structured application note. I am aiming to include tables summarizing properties, in particular molecular weight and pKa, for clarity.

Formulating Application Note Structure

I've just structured the application note, starting with an overview of the molecule's bifunctionality. I'll include a properties section with tables of data, focusing on applications like ADC development, with step-by-step protocols and visual diagrams. My focus is on writing sections dedicated to troubleshooting, and I'll cite all sources for scientific integrity. I'll finish by compiling a complete reference list.

Expanding Bioconjugation Focus

I'm now expanding my search to include bioconjugation applications like ADCs and material sciences. Concurrently, I'm digging deeper into established protocols, aiming to understand reaction mechanisms. I'm prioritizing the stability, solubility, and potential cleavage sites. Finally, I'll structure an application note with an overview, property tables, application-specific protocols with diagrams, and troubleshooting tips, all properly cited.

Analyzing Chemical Linkers

I've been heavily focused on this compound. My research now includes its synthesis, chemical properties, and, crucially, its function as a bifunctional linker. I have also learned a lot about EDC/NHS coupling chemistry, the go-to method for using its carboxylic acid and amine groups.

Structuring Application Notes

I'm working on structuring the information into detailed application notes and protocols. I have a good base, including synthesis, chemical properties, and EDC/NHS coupling for bioconjugation. I will now create tables and diagrams and write step-by-step protocols. To ensure accuracy, I will look for specific data, such as pKa values, to support the protocols I am developing.

Drafting the Application Note

I've got a lot of information on hand about the chemical linker and EDC/NHS coupling. Now, I'm focusing on structuring the application note. I'll outline the format, insert the data, and make visualizations and protocols. I plan to pay close attention to the scientific requirements for citations and references. I'll perform targeted searches for pKa values or other missing data, and will begin generating the document.

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Solubilizing 4-(4-Aminoanilino)-4-oxobutanoic acid

Welcome to the technical support center for 4-(4-Aminoanilino)-4-oxobutanoic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-oriented framework for effectively solubilizing this compound for experimental use. We will delve into the physicochemical principles governing its solubility and provide validated, step-by-step protocols to overcome common challenges.

Section 1: Understanding the Core Challenge: The Amphoteric Nature of this compound

The primary hurdle in solubilizing this compound stems from its molecular structure, which contains both a weakly acidic group and a weakly basic group. This dual nature, known as amphoterism, dictates its solubility behavior in aqueous solutions.

FAQ: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this molecule is governed by the interplay of three key functional groups:

-

Carboxylic Acid (-COOH): This is a weakly acidic group. In solutions with a pH above its pKa, this group deprotonates to form a negatively charged carboxylate (-COO⁻), which enhances interaction with polar solvents like water.[1][2][3]

-

Aromatic Amino Group (-NH₂): The aniline amine is a weakly basic group. In solutions with a pH below its pKa, it protonates to form a positively charged ammonium group (-NH₃⁺), also increasing aqueous solubility.

-

Amide Linkage and Aromatic Ring: These components contribute to the molecule's hydrophobicity and can lead to the formation of strong intermolecular hydrogen bonds in the solid state (crystal lattice), which must be overcome by the solvent.

At a specific pH, known as the isoelectric point (pI), the positive charge on the amino group and the negative charge on the carboxylate group will coexist, forming a zwitterion with a net neutral charge. Molecules typically exhibit their lowest aqueous solubility at their isoelectric point.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [6][7] |

| Molecular Weight | 208.21 g/mol | [6][7] |

| Predicted pKa (Acid) | 4.55 ± 0.10 | [6] |

| Predicted Density | 1.365 g/cm³ | [6] |

Section 2: A Systematic Workflow for Solubilization

We have designed a logical, step-by-step approach to guide your solubilization efforts. This workflow prioritizes methods that are most compatible with sensitive biological assays and progresses to stronger solubilizing agents only when necessary.

Caption: Systematic workflow for solubilizing this compound.

Section 3: Troubleshooting Guide & Protocols

This section directly addresses common issues in a question-and-answer format, supported by detailed experimental protocols.

Q1: My compound will not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). What is the next step?

Answer: This is expected if your target concentration is high, as the compound is likely near its isoelectric point and thus at its minimum solubility. The most effective next step is to alter the pH of the solvent to ionize the molecule fully, converting it into a more soluble salt form in situ.[8][9][10]

Protocol 1: pH-Based Aqueous Solubilization

This protocol aims to create either a basic salt (deprotonated acid) or an acidic salt (protonated amine) to achieve aqueous solubility.

A) To Create a Basic Salt Solution (pH > 8):

-

Preparation: Weigh the desired amount of this compound into a sterile container.

-

Initial Suspension: Add a fraction (e.g., 80%) of your final target volume of purified water or a non-phosphate buffer (e.g., TRIS). The compound will likely form a suspension.

-

Titration: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding drops until the solid is fully dissolved.

-

pH Measurement & Adjustment: Measure the pH of the solution. It should be alkaline. If required for your experiment, you can carefully back-titrate with dilute HCl (e.g., 0.1 M) to lower the pH. Crucial: Be aware that as you approach the isoelectric point, the compound may precipitate.

-

Final Volume: Adjust the solution to the final desired volume with your initial solvent.

B) To Create an Acidic Salt Solution (pH < 4):

-

Preparation: Weigh the compound as described above.

-

Initial Suspension: Add ~80% of the final volume of purified water.

-

Titration: While stirring, add 1 M HCl solution dropwise until the solid is completely dissolved.

-

pH Measurement & Adjustment: Measure the pH, which should be acidic. You may adjust it upwards with dilute NaOH if needed, again being cautious of precipitation.

-

Final Volume: Bring the solution to its final volume.

Self-Validation Check: A successfully prepared solution should remain clear upon standing at room temperature for at least one hour. If precipitation occurs, the solution is likely supersaturated or unstable at that pH.

Q2: Adjusting the pH is incompatible with my experimental model (e.g., cell culture). How can I prepare a stock solution?

Answer: When pH manipulation is not an option, the use of a water-miscible organic co-solvent is the standard approach.[11][12][13] This involves dissolving the compound at a high concentration in a co-solvent and then diluting this stock into your aqueous experimental medium.

| Co-Solvent | Properties & Considerations |

| DMSO | (Dimethyl sulfoxide) Excellent solubilizing power. Used extensively for stock solutions. Can be toxic to cells, typically kept <0.5% v/v in final medium. |

| DMF | (Dimethylformamide) Strong solubilizer, similar to DMSO. Also carries cellular toxicity concerns. |

| Ethanol | Less potent than DMSO/DMF but often better tolerated in biological systems. Can cause protein precipitation at higher concentrations. |

| Propylene Glycol | A common, low-toxicity vehicle for in vivo and in vitro work.[12] |

Protocol 2: Co-Solvent Stock Solution Preparation

-

Co-Solvent Selection: Choose a co-solvent compatible with your downstream application (DMSO is a common starting point).

-

Preparation: Weigh the compound into a suitable vial (e.g., glass or polypropylene).

-

Dissolution: Add the co-solvent to the desired stock concentration (e.g., 10 mM, 50 mM). Use a vortex mixer to aid dissolution. Gentle warming (e.g., 37°C) can be applied, but you must first confirm the thermal stability of the compound.

-

Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

-

Experimental Use: To prepare your working solution, dilute the stock into your aqueous medium. Crucial: Add the stock solution dropwise into the vortexing aqueous medium to minimize immediate precipitation. Never add the aqueous medium to the concentrated stock.

Self-Validation Check: After diluting the stock to the final working concentration, visually inspect for any cloudiness or precipitate (Tyndall effect). If observed, the compound has precipitated, and you may need to lower the final concentration or increase the percentage of co-solvent.

Q3: I need a very high concentration, and even co-solvents are failing. What other options exist?

Answer: When standard methods are insufficient, more advanced formulation strategies can be explored. These are often employed in formal drug development.[14][15]

-

Surfactant-based Formulations: Using non-ionic surfactants like Tween® 80 or Poloxamer 188 can create micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[16]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic regions from water.[17]

-

Formal Salt Synthesis: Instead of adjusting pH in solution, a stable, crystalline salt of the compound (e.g., a hydrochloride or sodium salt) can be chemically synthesized and isolated. This salt form will often have significantly different—and improved—solubility and stability profiles.[18][19][20]

Section 4: Additional FAQs

FAQ: Can I heat the solution to force the compound to dissolve? Answer: Heating can increase the rate of dissolution and solubility. However, it carries a significant risk of chemical degradation, especially for a molecule with amide and aniline functionalities. If you choose to heat, do so gently (e.g., 37-50°C) for a minimal time and always run a stability check (e.g., via HPLC or LC-MS) to ensure the compound remains intact. Any solution prepared with heat also risks precipitating out as it cools (supersaturation).

FAQ: My compound dissolves in DMSO but crashes out immediately when I add it to my cell culture media. Why? Answer: This is a classic problem of a poorly soluble compound exceeding its thermodynamic solubility limit in the final aqueous environment. The DMSO keeps it in a high-energy, dissolved state, but once diluted into the media where it is not soluble, it rapidly precipitates. To solve this, you must either (1) lower the final working concentration, (2) slightly increase the final percentage of DMSO (if your cells can tolerate it), or (3) explore an alternative solubilization method like cyclodextrin complexation that provides a more stable solution.

References

-

Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

-

PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. National Library of Medicine. Available at: [Link]

-

Wikipedia. (2023). Cosolvent. Available at: [Link]

-

Khadka, P., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

A T M (a trusted molecular modeling) platform. (n.d.). Cosolvent. Available at: [Link]

-

World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

-

ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

-

RJPDFT. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

-

Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. Available at: [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

-

Mohammed, A. R., et al. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]

-

Zhang, G. G. Z., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

-

PubChem. (n.d.). 4-Anilino-4-oxobutanoic Acid-d5. National Institutes of Health. Available at: [Link]

-

Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]

-

Okabayashi, T., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. Gels. Available at: [Link]

-

A T M (a trusted molecular modeling) platform. (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]

-

ResearchGate. (2015). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link]

-

Hildebrand, V., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Available at: [Link]

-

StudyMind. (n.d.). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

-

Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]

-

ResearchGate. (2017). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

-

Chemistry LibreTexts. (2023). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Available at: [Link]

-

Wikipedia. (2023). Carboxylic acid. Available at: [Link]

-

A T M (a trusted molecular modeling) platform. (n.d.). PH adjustment: Significance and symbolism. Available at: [Link]

-

Weber, S. (n.d.). Chapter 13 Carboxylic Acids. San Diego State University. Available at: [Link]

-

Ràfols, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. National Institutes of Health. Available at: [Link]

-

Pharmaffiliates. (n.d.). 4-Anilino-4-oxobutanoic Acid. Available at: [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. advanceseng.com [advanceseng.com]

- 6. This compound CAS#: 5415-22-5 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PH adjustment: Significance and symbolism [wisdomlib.org]

- 11. Cosolvent - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 18. rjpdft.com [rjpdft.com]

- 19. research.aston.ac.uk [research.aston.ac.uk]

- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-(4-Aminoanilino)-4-oxobutanoic Acid Purity by HPLC

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Chemical Synthesis

In the landscape of pharmaceutical research and chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and development rests. 4-(4-Aminoanilino)-4-oxobutanoic acid is a bifunctional molecule, featuring both a reactive carboxylic acid and an aromatic amine, making it a valuable intermediate or linker in the synthesis of more complex molecules. The presence of impurities, whether from starting materials, by-products, or degradation, can have profound consequences on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, creating a self-validating analytical system grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

Section 1: The Analytical Challenge & Strategic Approach

The molecular structure of this compound—possessing an acidic carboxylic group (predicted pKa ≈ 4.55) and a basic aromatic amino group—presents a distinct challenge for reversed-phase HPLC.[5] The ionization state of these functional groups is highly dependent on the mobile phase pH, which directly impacts chromatographic retention and peak shape. An unoptimized method can lead to issues like poor peak symmetry (tailing or fronting) and unreliable quantification.[6]

Our strategy is to develop a method that not only separates the main compound from its potential impurities but is also "stability-indicating." This means the method must be able to resolve the analyte from any degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, and light.[7][8][9] This is a critical requirement of regulatory bodies to ensure that the method can accurately measure the active ingredient in the presence of its degradants over the product's shelf life.[9]

Section 2: HPLC Method Development: Rationale and Comparison

The development of a robust HPLC method is a systematic process of optimizing variables to achieve the desired separation. Our choices are guided by the physicochemical properties of the analyte.

Core Method Parameters: A Justified Selection

| Parameter | Selected Condition | Rationale & Comparison with Alternatives |

| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. A 3.5 µm particle size offers a good balance between efficiency and backpressure compared to 5 µm particles. While a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions, the C18 is a more universally robust starting point for this class of molecule. |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5)B: Acetonitrile | Rationale: Using a low pH mobile phase (pH 2.5) ensures that the carboxylic acid group (pKa ≈ 4.55) is fully protonated (non-ionized), maximizing its retention on the nonpolar C18 phase and promoting sharp, symmetrical peaks.[10] Phosphoric acid is a common and effective buffer for this pH range. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency. Alternative: An ion-pairing reagent could be used, but this adds complexity and can lead to longer column equilibration times.[10] An unbuffered mobile phase would result in poor peak shape and drifting retention times. |

| Elution Mode | Gradient Elution | A gradient (e.g., 10% to 90% Acetonitrile over 15 minutes) is essential for a purity method. It ensures that early-eluting, highly polar impurities are well-retained and separated, while also eluting any late-eluting, non-polar impurities in a reasonable timeframe, preventing carryover. An isocratic method would likely fail to elute all potential impurities or would excessively broaden the main peak. |

| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong chromophores, making UV detection highly suitable. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |

| Column Temp. | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |

Diagram 1: HPLC Method Development Decision Workflow

This diagram illustrates the logical flow for selecting the optimal HPLC parameters based on the analyte's properties.

A decision tree for HPLC method development.

Section 3: The Validation Protocol: A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[11] We will follow the ICH Q2(R1) guidelines, which provide a comprehensive framework for validation.[1][12]

Experimental Protocol: Forced Degradation Study

The first step in validation is to prove the method is stability-indicating. This is a prerequisite for all other validation parameters.[8][9]

Objective: To generate potential degradation products and demonstrate they are resolved from the main analyte peak. A target degradation of 5-20% is ideal.[13]

Procedure:

-

Acid Hydrolysis: Dissolve the analyte in a 1:1 solution of Acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

-

Base Hydrolysis: Dissolve the analyte in a 1:1 solution of Acetonitrile and 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute.

-

Oxidative Degradation: Dissolve the analyte in a 1:1 solution of Acetonitrile and 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to the target concentration.

-

Thermal Degradation: Store the solid analyte in an oven at 80°C for 48 hours. Dissolve and dilute to the target concentration.

-

Photolytic Degradation: Expose a solution of the analyte to a light source providing at least 1.2 million lux hours (visible) and 200 watt-hours/m² (UV), as per ICH Q1B guidelines. A control sample should be wrapped in foil.

-

Analysis: Inject the unstressed sample, a blank, and each stressed sample into the HPLC system. Use a PDA detector to evaluate peak purity of the main analyte peak in each chromatogram.

Acceptance Criteria:

-

The method must demonstrate specificity: the analyte peak should be resolved from all degradation products and any blank interference.

-

Peak purity analysis (e.g., using PDA) of the analyte peak in stressed samples must pass, indicating no co-elution.

-

Mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.

Validation Parameters: Step-by-Step Protocols

The following protocols should be executed after the method is confirmed to be specific and stability-indicating.

| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |

| System Suitability | To verify that the chromatographic system is adequate for the intended analysis on the day of use.[14][15] | Prepare a standard solution of the analyte. Perform at least five replicate injections. | Tailing Factor: ≤ 1.5%RSD of Peak Area: ≤ 1.0%Theoretical Plates (N): > 2000 |

| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[16] | Prepare at least five standard solutions covering 50% to 150% of the target assay concentration. Inject each solution in triplicate. Plot a curve of average peak area vs. concentration. | Correlation Coefficient (r²): ≥ 0.999The plot should be visually linear. |

| Accuracy (Recovery) | To assess the closeness of the test results to the true value.[17] | Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate (9 total determinations). Calculate the percentage recovery for each sample. | Mean Recovery: 98.0% to 102.0% at each level. |

| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and equipment.[16]Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | %RSD: ≤ 2.0% for both repeatability and intermediate precision. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by preparing and injecting six samples at the LOQ level and assessing precision. | %RSD at LOQ: ≤ 10.0% |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Systematically vary parameters such as: - Mobile Phase pH (± 0.2 units)- Column Temperature (± 5 °C)- Flow Rate (± 0.1 mL/min)- Mobile Phase Composition (± 2% organic). Analyze the effect on system suitability parameters. | System suitability criteria must be met under all varied conditions. Retention time shifts are acceptable, but resolution between critical peaks must be maintained. |

Diagram 2: Comprehensive HPLC Validation Workflow

This diagram shows the logical progression of validation experiments, where early results form the foundation for later tests.

A sequential workflow for HPLC method validation.

Section 4: Data Summary & Performance Comparison

After executing the validation protocol, the results are compiled to provide a clear overview of the method's performance.

Summary of Validation Data (Hypothetical Results)

| Validation Parameter | Result | Status |

| Specificity | No interference from blank or degradants. Peak purity > 99.5% for all stressed samples. | Pass |

| Linearity (Range: 0.05 - 0.15 mg/mL) | r² = 0.9998 | Pass |

| Accuracy (Recovery) | 80% Level: 99.5%100% Level: 100.8%120% Level: 101.2% | Pass |

| Precision (Repeatability) | %RSD = 0.45% | Pass |

| Precision (Intermediate) | %RSD = 0.68% | Pass |

| LOQ | 0.0005 mg/mL (%RSD = 6.5%) | Pass |

| Robustness | All system suitability parameters met under all varied conditions. | Pass |

Performance Comparison: Optimized vs. Alternative Method

To illustrate the value of the optimized method, let's compare its performance against a hypothetical, less-optimized alternative method (e.g., using an isocratic mobile phase with a neutral pH).

| Performance Metric | Optimized Gradient Method (pH 2.5) | Alternative Isocratic Method (pH 7.0) | Advantage of Optimized Method |

| Analyte Peak Shape (Tailing Factor) | 1.1 | 2.5 | Symmetrical peak allows for accurate integration and quantification. |

| Resolution from Impurity A | 4.5 | 1.2 (co-eluting) | Ensures accurate purity assessment without underestimating impurities. |

| Run Time | 20 minutes | 35 minutes (to elute non-polar impurities) | Higher throughput and efficiency. |

| Reliability | High (reproducible retention times) | Low (retention time drift due to pH sensitivity) | Provides trustworthy and consistent data batch-to-batch. |

Conclusion: A Foundation for Quality

This guide has detailed the systematic development and validation of a stability-indicating HPLC method for assessing the purity of this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to rigorous ICH Q2(R1) guidelines, we have established a self-validating analytical system. The resulting method is specific, linear, accurate, precise, and robust, providing a high degree of confidence in the quality of the analytical data. For any researcher or drug development professional, employing such a well-validated method is not just a regulatory requirement; it is a fundamental component of scientific integrity and a critical step in ensuring the quality and safety of the final product.

References

- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.

- <621> CHROM

- The role of forced degradation studies in stability indicating HPLC method development.

- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Source: Open Access Journals.

- 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Source: Altabrisa Group.

- A Review on HPLC Method Development and Validation in Forced Degrad

- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

- USP <621> Chromatography - DSDP Analytics. Source: DSDP Analytics.

- Steps for HPLC Method Valid

- HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Pharmtech.

- <621> Chromatography - US Pharmacopeia (USP). Source: US Pharmacopeia.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.

- Quality Guidelines. Source: ICH.

- Are You Sure You Understand USP <621>?.

- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.

- 3 Key Regulatory Guidelines for Method Valid

- A practical guide to forced degradation and stability studies for drug substances. Source: Onyx Scientific.

- hplc method validation for pharmaceuticals: a review.

- Technical Support Center: Forced Degradation Studies for Stability-Indic

- This compound CAS - ChemicalBook. Source: ChemicalBook.

- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Source: SIELC Technologies.

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques.

- refining analytical techniques for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid detection. Source: Benchchem.

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. <621> CHROMATOGRAPHY [drugfuture.com]

- 3. usp.org [usp.org]

- 4. altabrisagroup.com [altabrisagroup.com]

- 5. This compound CAS#: 5415-22-5 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. onyxipca.com [onyxipca.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. usp.org [usp.org]

- 15. dsdpanalytics.com [dsdpanalytics.com]

- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 17. pharmtech.com [pharmtech.com]

A Senior Application Scientist's Guide to the Structural Confirmation of 4-(4-Aminoanilino)-4-oxobutanoic Acid Derivatives

Introduction

The 4-anilino-4-oxobutanoic acid scaffold, often referred to as a succinanilic acid backbone, is a recurring motif in compounds of significant pharmacological interest. Derivatives of this core structure have been investigated for a range of bioactivities, including anti-inflammatory and antimicrobial properties.[1] Given that subtle structural changes can dramatically alter a compound's efficacy and safety profile, the unambiguous confirmation of its molecular structure is a cornerstone of the drug discovery and development process.

This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of novel 4-(4-aminoanilino)-4-oxobutanoic acid derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is intended for researchers, medicinal chemists, and quality control scientists who require a high degree of confidence in their molecular characterization.

The Integrated Analytical Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient for complete structural elucidation. A successful confirmation relies on the convergence of data from multiple orthogonal methods. The logical flow of analysis ensures that each step builds upon the last, from a preliminary mass check to a detailed connectivity map, culminating in a definitive three-dimensional structure if required.

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry (MS): The First Gatekeeper

Expertise & Experience: The first and most fundamental question after a synthesis is: "Did I make a product of the correct molecular weight?" Mass spectrometry provides a direct answer. For molecules like our target compounds, which possess multiple polar functional groups, Electrospray Ionization (ESI) is the preferred method. It is a 'soft' ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear readout of the molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be free of any particulate matter.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement. Set the instrument to positive ion ESI mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da). The high-resolution data allows for the determination of the elemental formula.

Data Interpretation & Comparison

The primary goal is to distinguish the product from the starting materials. For the parent compound, this compound (C₁₀H₁₂N₂O₃), the expected mass provides a clear validation point.

| Compound | Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |

| Target Product | C₁₀H₁₂N₂O₃ | 208.08 | 209.09 |

| p-Phenylenediamine (SM¹) | C₆H₈N₂ | 108.07 | 109.08 |

| Succinic Anhydride (SM²) | C₄H₄O₃ | 100.02 | 101.02 |

| Succinic Acid (hydrolyzed SM²) | C₄H₆O₄ | 118.03 | 119.03 |

| SM: Starting Material |

The observation of a strong signal at m/z 209.09 would be the first piece of evidence for a successful reaction. The absence of signals corresponding to starting materials (m/z 109.08, 119.03) is indicative of high purity.[2][3][4][5][6] Fragmentation patterns, if observed, can provide further clues; for instance, cleavage of the amide bond is a common pathway for this class of molecules.[7][8]

Infrared (IR) Spectroscopy: Confirming Functional Groups

Expertise & Experience: While MS confirms the molecular weight, IR spectroscopy validates the presence of the key functional groups that define the molecule: the secondary amide, the carboxylic acid, and the primary aromatic amine. The presence or absence of these characteristic vibrations provides a rapid and trustworthy confirmation that the desired bond-forming reaction (amidation) has occurred.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the dry, solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum of a this compound derivative will be a composite of its constituent parts. The key is to identify all expected signals.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Rationale & Comments |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | This extremely broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9][10][11] |

| Amine & Amide | N-H stretch | 3500 - 3200 (medium, sharp) | Expect multiple peaks. Two for the primary amine (-NH₂) and one for the secondary amide (-NH-).[11] |

| Carbonyl (Amide) | C=O stretch (Amide I) | ~1650 (strong, sharp) | The position is lower than a ketone due to resonance with the nitrogen lone pair. Its presence confirms amide formation.[10][12] |

| Carbonyl (Acid) | C=O stretch | ~1710 (strong, sharp) | Confirms the carboxylic acid group. May overlap slightly with the amide carbonyl.[11][12] |

| Amide | N-H bend (Amide II) | ~1550 (medium) | This band, arising from N-H bending and C-N stretching, is characteristic of secondary amides.[7] |

The simultaneous observation of both carbonyl bands and the various N-H and O-H stretches provides strong, self-validating evidence for the molecule's core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[13][14] For this class of compounds, ¹H and ¹³C NMR not only confirm the carbon-hydrogen framework but also definitively establish the isomeric structure. The choice of solvent is critical: deuterated dimethyl sulfoxide (DMSO-d₆) is ideal because its polarity dissolves the sample and its ability to form hydrogen bonds allows for the observation of exchangeable protons (NH₂, NH, and COOH), which are often invisible in other solvents like chloroform-d.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Shimming: Place the sample in the spectrometer and shim the magnetic field to achieve high homogeneity and sharp resonance signals.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of -1 to 13 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment but essential for observing all unique carbon atoms. The expected range is 0-180 ppm.

Case Study: Data Interpretation for a Hypothetical Derivative

Let's consider a hypothetical derivative, 4-((4-amino-3-methylphenyl)amino)-4-oxobutanoic acid , to illustrate the power of NMR analysis. The methyl group breaks the symmetry of the aniline ring, leading to a more complex and informative spectrum.

Caption: Structure of a hypothetical derivative for NMR analysis.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.05 | br s | 1H | H-k (COOH) | Very deshielded, acidic proton. Broad due to exchange. |

| ~9.70 | s | 1H | H-f (Amide NH) | Deshielded proton on nitrogen adjacent to a carbonyl group. |

| ~7.15 | d, J ≈ 2 Hz | 1H | H-c | Aromatic proton ortho to -NH- and meta to -NH₂. Small coupling to H-e. |

| ~7.05 | dd, J ≈ 8, 2 Hz | 1H | H-e | Aromatic proton meta to both nitrogens. Coupled to H-d and H-c. |

| ~6.55 | d, J ≈ 8 Hz | 1H | H-d | Aromatic proton ortho to -NH₂ and meta to -NH-. Coupled to H-e. |

| ~4.80 | s | 2H | H-b (NH₂) | Protons of the primary amine. Chemical shift can vary. |

| ~2.55 | t, J ≈ 7 Hz | 2H | H-h | Methylene protons adjacent to the amide carbonyl. Coupled to H-g. |

| ~2.45 | t, J ≈ 7 Hz | 2H | H-g | Methylene protons adjacent to the carboxylic acid. Coupled to H-h. |

| ~2.00 | s | 3H | H-a (CH₃) | Methyl group protons on the aromatic ring. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174.5 | C-j (COOH) | Carboxylic acid carbonyl carbon.[7][12] |

| ~171.0 | C-i (Amide C=O) | Amide carbonyl carbon, slightly upfield from the acid.[7][12] |

| ~145.0 | C-5 | Aromatic carbon attached to the primary amine (-NH₂). |

| ~130-135 | C-1, C-2 | Quaternary aromatic carbons attached to -NH- and -CH₃. |

| ~115-125 | C-3, C-4, C-6 | Protonated aromatic carbons. |

| ~31.0 | C-g | Methylene carbon adjacent to the amide. |

| ~29.5 | C-h | Methylene carbon adjacent to the acid. |

| ~17.0 | C-a (CH₃) | Aromatic methyl carbon. |

This detailed assignment, where every signal is accounted for and is consistent with established chemical shift principles, provides an unambiguous blueprint of the molecule.[15][16][17]

X-ray Crystallography: The Gold Standard

Expertise & Experience: When absolute and undeniable proof of structure, including stereochemistry and conformation in the solid state, is required, single-crystal X-ray crystallography is the ultimate arbiter.[18][19][20] This technique is particularly valuable for resolving subtle isomeric ambiguities or for providing the precise 3D coordinates required for computational modeling and drug design.[21] The primary challenge, however, is growing a single, high-quality crystal suitable for diffraction.[21][22]

Workflow Outline: Single-Crystal X-ray Diffraction

-

Crystallization: The most crucial and often rate-limiting step.[21] It involves slowly growing crystals from a supersaturated solution. Common methods include slow evaporation of a solvent, or vapor diffusion of an anti-solvent.

-

Data Collection: A suitable crystal is mounted in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[18]

-

Structure Solution & Refinement: The diffraction data is processed by complex software to solve the electron density map of the unit cell, from which the positions of all non-hydrogen atoms are determined and refined.[21]

Data Interpretation

The output of a successful crystallographic experiment is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles.[18] For example, the N–C(=O) bond length is typically found to be around 1.35 Å, confirming the presence of amide resonance.[1] This level of detail is unparalleled and serves as the final, authoritative confirmation of the proposed structure.

Conclusion and Comparative Summary

Confirming the structure of a novel this compound derivative is not a task for a single instrument but a process of building a case with corroborating evidence from a suite of analytical techniques. Each method provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the constituent functional groups, NMR spectroscopy maps the atomic connectivity, and X-ray crystallography reveals the definitive 3D structure. By following an integrated workflow, researchers can achieve the highest level of confidence in their results, ensuring the scientific integrity required for publication, patenting, and progression in the drug development pipeline.

| Technique | Information Provided | Pros | Cons |

| Mass Spectrometry | Molecular Weight, Elemental Formula | Fast, highly sensitive, requires minimal sample | Provides little connectivity information, isomers are indistinguishable |

| FTIR Spectroscopy | Presence of key functional groups | Very fast, easy to operate, non-destructive | Provides no connectivity data, complex spectra can be hard to interpret |

| NMR Spectroscopy | Complete C-H framework, atom connectivity, isomer identification | Extremely detailed structural information, quantitative | Requires more sample, longer acquisition times, complex data analysis |

| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry | Unambiguous, definitive structural proof | Requires high-quality single crystals, which can be very difficult to obtain |

References

-

Harris, K. D. M., et al. (2018). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]

-

JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

Cortes, S. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Altaf, S., et al. (2023). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Setz, P. D., et al. (2006). Mass spectra of aniline with different ionization methods. ResearchGate. Retrieved from [Link]

-

Rinehart, K. L., Jr., et al. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

San Jose State University. (n.d.). Chapter 13: Spectroscopy. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Nayak, S. K., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC - NIH. Retrieved from [Link]

-

Chen, Y., et al. (2009). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). PubMed. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.

-

PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Succinic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Succinanilic acid. Retrieved from [Link]

Sources

- 1. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. jchps.com [jchps.com]

- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 15. researchgate.net [researchgate.net]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 19. researchgate.net [researchgate.net]

- 20. azolifesciences.com [azolifesciences.com]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

A Senior Application Scientist's Guide to Bifunctional Crosslinkers: A Comparative Analysis Featuring 4-(4-Aminoanilino)-4-oxobutanoic Acid

In the intricate world of bioconjugation, the selection of a crosslinking agent is a critical decision that dictates the success of applications ranging from antibody-drug conjugate (ADC) development to the structural analysis of protein complexes.[1] Bifunctional crosslinkers, molecules bearing two reactive groups, are the linchpins of this field, enabling the covalent linkage of biomolecules with precision and stability.[2]

This guide provides an in-depth comparison of common crosslinking strategies, with a special focus on the structural and potential functional characteristics of 4-(4-Aminoanilino)-4-oxobutanoic acid against established reagents. We will move beyond a simple catalog of options to explore the causality behind experimental choices, empowering researchers to select the optimal tool for their specific needs.

Understanding the Landscape: A Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the nature of their reactive ends. This fundamental difference governs their reaction chemistry and ultimate application.[3]

-

Homobifunctional Crosslinkers : These reagents possess two identical reactive groups.[4][5] They are typically employed in single-step reactions to polymerize molecules or to capture a "snapshot" of all potential protein interactions.[1][4] However, this approach can lead to uncontrolled polymerization and self-conjugation.[3][4] A classic example is Glutaraldehyde, which targets primary amines.[6]

-

Heterobifunctional Crosslinkers : Featuring two distinct reactive groups, these linkers allow for controlled, sequential reactions.[4][5] This two-step process significantly minimizes undesirable side reactions.[3][5] Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used example, reacting with amines and sulfhydryls, respectively.[7][8]

-

Zero-Length Crosslinkers : These reagents facilitate the direct covalent bonding of two molecules without becoming part of the final linkage.[9][10] The carbodiimide EDC, often used with N-hydroxysuccinimide (NHS), is the most prominent member of this class, coupling carboxyl groups to primary amines.[11][12]

Caption: Major classes of bifunctional crosslinkers.

The Established Players: A Performance Review

To understand the potential of any new crosslinking agent, we must first benchmark against the industry standards. Below is a comparative analysis of three widely used crosslinkers.

Glutaraldehyde: The Aggressive Homobifunctional Agent

Glutaraldehyde is a highly efficient amine-to-amine crosslinker used extensively as a fixative.[6][13] Its mechanism is complex, involving polymerization reactions that can form a range of stable crosslinks.[14][15]

-

Mechanism : Reacts with primary amines, such as the ε-amino group of lysine, often through a Michael-type addition reaction with α,β-unsaturated polymers of glutaraldehyde formed in solution.[6][16]

-

Advantages : High reactivity and efficiency.

-

Limitations : The reaction can be difficult to control, leading to significant polymerization.[15] Unreacted aldehyde groups can cause cytotoxicity, which is a concern in biomedical applications.[17]

SMCC: The Controlled Heterobifunctional Workhorse

SMCC is a non-cleavable heterobifunctional crosslinker that is a cornerstone of ADC construction and bioconjugation.[7][8] Its distinct reactive ends allow for a highly controlled, two-step conjugation process.

-

Mechanism : The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups (thiols) from cysteine residues to form a stable thioether linkage.[18]

-

Advantages : The two-step reaction minimizes self-conjugation.[3] The cyclohexane spacer provides rigidity, and the resulting thioether bond is highly stable in vivo.[18]

-

Limitations : Requires the presence of a free sulfhydryl group, which may necessitate protein engineering or reduction of native disulfides.

EDC/NHS: The "Invisible" Zero-Length Coupler

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide that facilitates the direct formation of an amide bond between a carboxyl group and a primary amine, with no atoms from the crosslinker incorporated into the final product.[11][12] The addition of NHS or its water-soluble analog, Sulfo-NHS, significantly increases coupling efficiency by forming a more stable amine-reactive intermediate.[11][17]

-

Mechanism : EDC activates a carboxyl group to form an unstable O-acylisourea intermediate.[11] This intermediate can react with a primary amine to form an amide bond. Alternatively, in the presence of NHS, it forms a more stable NHS ester that then efficiently reacts with the amine.[11][19]

-

Advantages : Creates a native amide bond with no spacer. The reagents and byproducts are water-soluble and easily removed.[11]

-

Limitations : The O-acylisourea intermediate is highly unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[11] The reaction can lead to polymerization if both molecules contain accessible carboxyls and amines.[12]

A New Candidate: Analysis of this compound

Now, let us turn our attention to this compound (CAS 5415-22-5).[20] While not a widely marketed "off-the-shelf" crosslinker, its structure presents intriguing possibilities as a custom linker or a building block for more complex heterobifunctional reagents.

Chemical Structure and Properties:

-

Molecular Formula : C₁₀H₁₂N₂O₃[21]

-

Molecular Weight : 208.21 g/mol [22]

-

Functional Groups : It possesses a primary aromatic amine (-NH₂) and a terminal carboxylic acid (-COOH).

This structure inherently makes it a heterobifunctional molecule. The key to its utility lies in the differential reactivity of these two groups.

Potential Crosslinking Strategy: The most logical application of this molecule would follow a two-step, zero-length activation strategy analogous to EDC/NHS chemistry.

-

Carboxyl Activation : The carboxylic acid end can be activated using EDC and NHS to form a stable NHS ester.

-

Amine Coupling : This newly formed amine-reactive ester can then be introduced to a protein or molecule containing primary amines (e.g., lysine residues) to form a stable amide bond.

-

Secondary Conjugation : The molecule, now conjugated via its carboxyl end, presents a free aromatic amine. This amine is less nucleophilic than a primary aliphatic amine but can be used for subsequent conjugation, for example, by diazotization to react with tyrosine residues or through other specialized coupling chemistries.

Caption: A potential two-step conjugation workflow.

Comparative Performance Analysis

The true value of a crosslinker is determined by its performance characteristics in a laboratory setting. The table below summarizes the key features of the discussed reagents.

| Feature | This compound (Potential) | SMCC | Glutaraldehyde | EDC/NHS |

| Crosslinker Type | Heterobifunctional | Heterobifunctional[7] | Homobifunctional[4] | Zero-Length[9][11] |

| Reactive Groups | Carboxyl (-COOH) & Aromatic Amine (-NH₂) | NHS Ester (Amine-reactive) & Maleimide (Thiol-reactive)[18] | Aldehyde (Amine-reactive)[6] | Activates Carboxyls for reaction with Amines[12] |

| Reaction Chemistry | Amide bond formation (via activation) | Amide & Thioether bond formation | Schiff base/Michael addition | Direct Amide bond formation |

| Spacer Arm Length | ~9.8 Å (Calculated) | 8.3 Å (Cyclohexane stabilized)[8] | Variable (Polymerization) | 0 Å |

| Control | Potentially high (two-step activation) | High (two-step reaction)[5] | Low (one-step, polymerization)[4] | Moderate (intermediate instability)[11] |

| Key Advantage | Rigid aromatic spacer, potential for unique secondary chemistry | High stability and specificity, well-characterized[18] | Highly efficient for amine-rich systems | No added spacer arm, creates native bond[12] |

| Key Disadvantage | Lower reactivity of aromatic amine; not a standard reagent | Requires free thiols | Prone to polymerization, potential cytotoxicity[17] | Unstable intermediate, potential for self-conjugation[11][12] |

Experimental Protocols

Authoritative and reproducible protocols are the foundation of scientific integrity.

Protocol 1: Two-Step Amine-to-Sulfhydryl Crosslinking using SMCC

This protocol details the conjugation of an antibody (containing amines) to a sulfhydryl-containing payload (e.g., a peptide with a terminal cysteine).

Workflow Diagram:

Caption: Workflow for controlled SMCC conjugation.

Methodology:

-

Antibody Preparation : Prepare the antibody at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers like Tris are incompatible as they contain primary amines.[8]

-

SMCC Preparation : Immediately before use, dissolve SMCC in an anhydrous organic solvent like DMSO or DMF.[8]

-

Activation Reaction : Add a 10- to 20-fold molar excess of dissolved SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature.

-

Purification : Remove excess, unreacted SMCC using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent SMCC from reacting with your sulfhydryl-containing molecule.

-

Conjugation Reaction : Immediately add the maleimide-activated antibody to your sulfhydryl-containing payload (e.g., peptide, drug) at a 1:1 to 1:5 molar ratio of antibody to payload.

-

Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional) : To quench any unreacted maleimide groups, add a free thiol such as cysteine to the reaction mixture.

-

Final Purification : Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess payload and any aggregates.

Protocol 2: Zero-Length Carboxyl-to-Amine Crosslinking using EDC/NHS

This protocol describes the conjugation of a protein with available carboxyl groups (Protein 1) to a protein with available primary amines (Protein 2).

Methodology:

-

Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature.[11] Prepare a solution of Protein #1 (e.g., 1 mg/mL) in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0). Carboxylate activation is more efficient at acidic pH.

-

Activation : Add EDC (e.g., 10 mM final concentration) and Sulfo-NHS (e.g., 25 mM final concentration) to the solution of Protein #1. The use of Sulfo-NHS is highly recommended to increase stability.[11]

-

Incubation : React for 15 minutes at room temperature.

-

Quenching EDC (Optional but Recommended) : To quench the excess EDC and prevent it from cross-reacting with Protein #2, add 2-mercaptoethanol to a final concentration of ~20 mM.[11] Incubate for 10 minutes.

-

pH Adjustment : Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction of the NHS-ester with primary amines.

-

Conjugation : Add Protein #2 to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point.

-

Incubation : Allow the conjugation reaction to proceed for 2 hours at room temperature.

-

Quenching Reaction : Stop the reaction by adding a buffer containing primary amines, such as Tris or hydroxylamine, to a final concentration of 10-50 mM.

-

Purification : Purify the crosslinked conjugate using a desalting column or dialysis to remove excess reagents and reaction byproducts.[11]

Conclusion and Future Directions

The choice of crosslinker is a multi-faceted decision that balances reaction efficiency, specificity, control, and the desired properties of the final conjugate.

-

For maximum control and stability in applications like ADC development, heterobifunctional reagents like SMCC remain the gold standard.[18]

-

For direct, spacer-less conjugation where the native structure is paramount, EDC/NHS chemistry is an invaluable tool.[12]

-

For broad, aggressive crosslinking, such as in tissue fixation, glutaraldehyde is effective but requires careful handling due to its reactivity and potential cytotoxicity.[13][17]

The analysis of This compound reveals its potential as a rigid, heterobifunctional linker building block. Its synthesis from p-phenylenediamine and succinic anhydride suggests it could be an accessible component for creating novel linkers.[21] Future research could focus on fully characterizing the reaction kinetics of its activated NHS ester and exploring unique conjugation strategies for its aromatic amine. As the fields of proteomics and targeted therapeutics advance, the demand for novel crosslinkers with tailored properties—such as specific cleavability, enhanced stability, or unique spacer arm characteristics—will continue to grow, making the exploration of molecules like this a vital scientific endeavor.[23]

References

-

Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199. [Link]

-

Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]

-

Cheung, D. T., Perelman, N., Ko, E. C., & Nimni, M. E. (1985). Mechanism of Crosslinking of Proteins by Glutaraldehyde I: Reaction with Model Compounds. Connective Tissue Research, 13(2), 109-115. [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

-